1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI)
Brand Name: Vulcanchem
CAS No.: 172290-15-2
VCID: VC20901394
InChI: InChI=1S/C7H9NO3/c8-2-4-1-6(10)7(11)5(4)3-9/h6-7,9-11H,1,3H2/t6-,7-/m1/s1
SMILES: C1C(C(C(=C1C#N)CO)O)O
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI)

CAS No.: 172290-15-2

Cat. No.: VC20901394

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) - 172290-15-2

Specification

CAS No. 172290-15-2
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name (3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)cyclopentene-1-carbonitrile
Standard InChI InChI=1S/C7H9NO3/c8-2-4-1-6(10)7(11)5(4)3-9/h6-7,9-11H,1,3H2/t6-,7-/m1/s1
Standard InChI Key HOVLUOPDIZNUOE-RNFRBKRXSA-N
Isomeric SMILES C1[C@H]([C@@H](C(=C1C#N)CO)O)O
SMILES C1C(C(C(=C1C#N)CO)O)O
Canonical SMILES C1C(C(C(=C1C#N)CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator